(5-ethenyl-1-azabicyclo[2.2.2]octan-2-yl)-(6-methoxyquinolin-4-yl)methanol;sulfuric acid;hydrate
Overview
Description
Quinine sulfate (2:1) is a salt formed from quinine and sulfuric acid. Quinine is an alkaloid derived from the bark of the cinchona tree, which has been used for centuries as an antimalarial agent. Quinine sulfate is commonly used in the treatment of malaria and nocturnal leg cramps. It is known for its bitter taste and is also used as a flavoring agent in tonic water .
Preparation Methods
Synthetic Routes and Reaction Conditions: Quinine sulfate is synthesized by reacting quinine with sulfuric acid. The reaction typically involves dissolving quinine in a suitable solvent, such as methanol, and then adding sulfuric acid to form the sulfate salt. The reaction is carried out under controlled conditions to ensure the formation of the desired product .
Industrial Production Methods: Industrial production of quinine sulfate involves the extraction of quinine from the bark of the cinchona tree, followed by its conversion to the sulfate salt. The extraction process includes grinding the bark, followed by liquid-solid extraction using organic solvents. The extracted quinine is then purified and reacted with sulfuric acid to form quinine sulfate .
Chemical Reactions Analysis
Types of Reactions: Quinine sulfate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Quinine sulfate can be oxidized using reagents such as potassium permanganate or hydrogen peroxide under acidic conditions.
Reduction: Reduction of quinine sulfate can be achieved using reducing agents like sodium borohydride.
Substitution: Substitution reactions can occur with halogens or other nucleophiles under appropriate conditions
Major Products Formed:
Oxidation: Oxidation of quinine sulfate can lead to the formation of quinone derivatives.
Reduction: Reduction can yield dihydroquinine derivatives.
Substitution: Substitution reactions can produce halogenated quinine derivatives
Scientific Research Applications
Quinine sulfate has a wide range of scientific research applications:
Chemistry: Used as a fluorescent reference standard and in the study of heme metabolism.
Biology: Investigated for its effects on potassium channels and its role in inhibiting mitochondrial ATP-regulated potassium channels.
Medicine: Primarily used as an antimalarial agent and for treating nocturnal leg cramps. It has also been studied for its potential use in treating other parasitic infections and muscular disorders.
Industry: Utilized as a flavoring agent in beverages and as a standard in fluorescence spectroscopy
Mechanism of Action
Quinine sulfate exerts its effects by interfering with the parasite’s ability to break down and digest hemoglobin. It depresses oxygen uptake and carbohydrate metabolism, intercalates into DNA, and disrupts the parasite’s replication and transcription processes. Quinine also affects muscle membrane and sodium channels, which is why it is used to treat nocturnal leg cramps .
Comparison with Similar Compounds
Quinine hydrochloride: Another salt form of quinine used for similar therapeutic purposes.
Chloroquine: A synthetic antimalarial drug with a similar mechanism of action.
Mefloquine: Another antimalarial drug with a different chemical structure but similar therapeutic use.
Uniqueness: Quinine sulfate is unique due to its natural origin from the cinchona tree and its long history of use as an antimalarial agent.
Properties
IUPAC Name |
(5-ethenyl-1-azabicyclo[2.2.2]octan-2-yl)-(6-methoxyquinolin-4-yl)methanol;sulfuric acid;hydrate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C20H24N2O2.H2O4S.H2O/c2*1-3-13-12-22-9-7-14(13)10-19(22)20(23)16-6-8-21-18-5-4-15(24-2)11-17(16)18;1-5(2,3)4;/h2*3-6,8,11,13-14,19-20,23H,1,7,9-10,12H2,2H3;(H2,1,2,3,4);1H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FXWJCCDFXIIZQW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=CN=C2C=C1)C(C3CC4CCN3CC4C=C)O.COC1=CC2=C(C=CN=C2C=C1)C(C3CC4CCN3CC4C=C)O.O.OS(=O)(=O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C40H52N4O9S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
764.9 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Dull solid that turns brownish on exposure to light; [Merck Index] Powder; [Alfa Aesar MSDS] | |
Record name | Quinine sulfate dihydrate | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/17076 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS No. |
6119-70-6 | |
Record name | (R)-[(5R,7S)-5-ethenyl-1-azabicyclo[2.2.2]octan-7-yl]-(6-methoxyquinolin-4-yl)methanol; sulfuric acid; dihydrate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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